molecular formula C13H23NO3 B2644361 Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1373028-27-3

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B2644361
CAS No.: 1373028-27-3
M. Wt: 241.331
InChI Key: SINYZZWXJNWNAG-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[25]octane-5-carboxylate is a chemical compound with the molecular formula C₁₃H₂₃NO₃ It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate typically involves multiple steps. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a modified spirocyclic structure .

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides a rigid framework that can influence binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is unique due to its specific ring structure and functional groups, which provide distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(6-7-13)5-4-10(14)8-15/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINYZZWXJNWNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CO)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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